![molecular formula C11H15ClS2 B13814972 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene CAS No. 6302-92-7](/img/structure/B13814972.png)
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C11H15ClS2. This compound features a benzene ring substituted with a chlorine atom and a bis(ethylsulfanyl)methyl group.
Méthodes De Préparation
The synthesis of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with bis(ethylsulfanyl)methane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, its derivatives may induce the formation of reactive oxygen species (ROS), which can cause DNA damage and trigger cellular responses such as apoptosis .
Comparaison Avec Des Composés Similaires
1-[Bis(ethylsulfanyl)methyl]-4-chlorobenzene can be compared with other sulfur-containing aromatic compounds, such as:
1-[Bis(methylsulfanyl)methyl]-4-chlorobenzene: Similar structure but with methyl groups instead of ethyl groups.
1-[Bis(ethylsulfanyl)methyl]-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-[Bis(ethylsulfanyl)methyl]-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
The presence of different halogen atoms can influence the compound’s reactivity and interactions with other molecules, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
6302-92-7 |
|---|---|
Formule moléculaire |
C11H15ClS2 |
Poids moléculaire |
246.8 g/mol |
Nom IUPAC |
1-[bis(ethylsulfanyl)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C11H15ClS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 |
Clé InChI |
AWCZABAORFIGSK-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C1=CC=C(C=C1)Cl)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


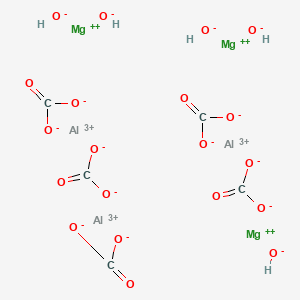
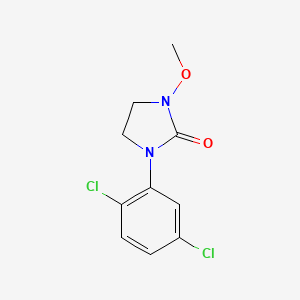
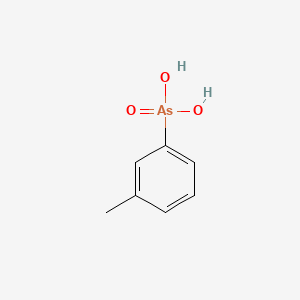
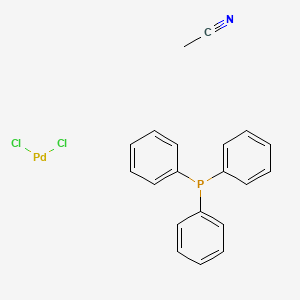
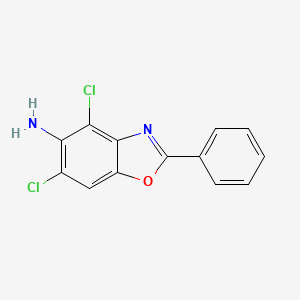
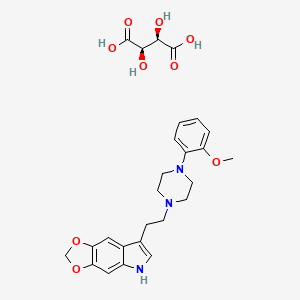
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)

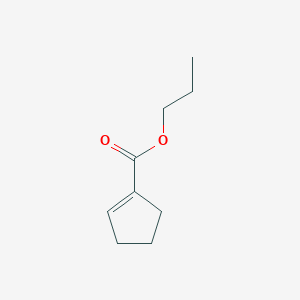
![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
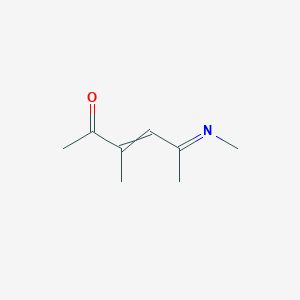
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)

![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)
